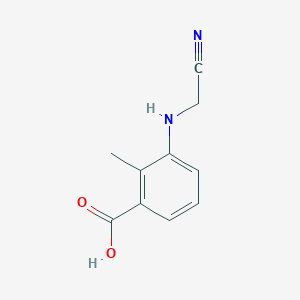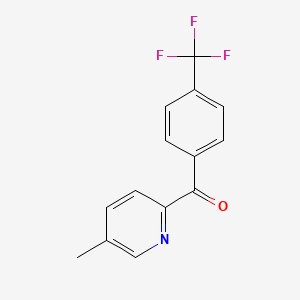
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
Vue d'ensemble
Description
5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is a chemical compound with the linear formula C14H10F3NO . It has a molecular weight of 265.23 .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the field of agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C14H10F3NO/c1-9-2-3-11(8-18-9)13(19)10-4-6-12(7-5-10)14(15,16)17/h2-8H,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.23 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the sources.Applications De Recherche Scientifique
Photophysical Properties of Rhenium(I) Complexes
Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, including derivatives related to 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine, demonstrates their blue-green luminescence. These complexes, characterized by single-crystal X-ray diffraction and studied for their electrochemical and photophysical properties, exhibit rare emission wavelengths in the blue-green region, contributing to the exploration of luminescent materials for potential application in optical devices and sensors (Li et al., 2012).
Development of Multidentate N-heterocyclic Biscarbenes
The synthesis of new polydentate N-heterocyclic biscarbenes, including structures related to this compound, has led to the creation of silver(I) complex derivatives. These developments are foundational for advancing coordination chemistry and catalysis research, offering insights into the design of novel ligands for metal complexation with potential applications ranging from catalysis to material science (Caballero et al., 2001).
Fluorinated Polyamides for Advanced Materials
The synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties, using a new diamine containing pyridine and trifluoromethylphenyl groups, points to applications in creating materials with exceptional thermal stability, low dielectric constants, and high optical transparency. Such materials are promising for use in advanced electronics, aerospace, and coating technologies due to their outstanding mechanical and thermal properties (Liu et al., 2013).
Catalytic Activities of Ruthenium(II) Complexes
Studies on ruthenium(II) carbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, related to this compound, have shown that these complexes are efficient catalysts in the transfer hydrogenation of acetophenone. The research highlights the impact of the carbene ligands on catalytic activities, suggesting potential applications in developing new catalytic processes for organic synthesis (Li et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
(5-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-2-7-12(18-8-9)13(19)10-3-5-11(6-4-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCPAULRKQWUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Isopropyl-3-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B1421633.png)
![2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1421635.png)


![N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1421640.png)
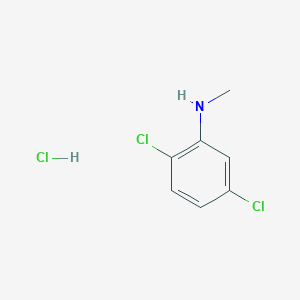
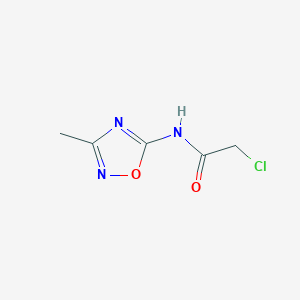
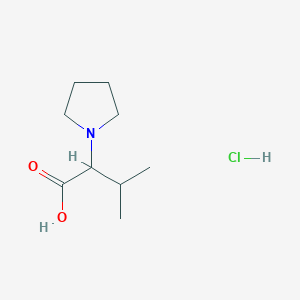
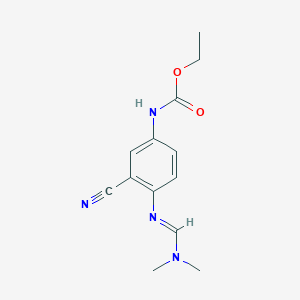
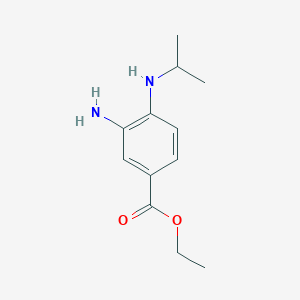
![2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1421651.png)

